REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH:9]1[C:21]2[NH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>[Cu](I)I>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:20]2[C:21]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:14]3[C:19]2=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
N—N′-dimetylpropyleneurea
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred for 6 hours at 180° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
TEMPERATURE
|
Details
|
cooling of the reaction mixture to the room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated object was removed by suction filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated sodium hydrogen carbonate solution, and a saturated saline solution, in this order, and then dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
an oily substance that was obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
was purified by silica column chromatography
|
Type
|
CUSTOM
|
Details
|
For the column purification
|
Type
|
CUSTOM
|
Details
|
After the column purification
|
Type
|
CUSTOM
|
Details
|
an obtained solution was re-crystallized with chloroform and hexane, whereby 21 g of a light brown solid of 9-(4-bromophenyl)carbazole
|
Type
|
CUSTOM
|
Details
|
was obtained in the yield of 35% (Synthesis Scheme (k-1))
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |